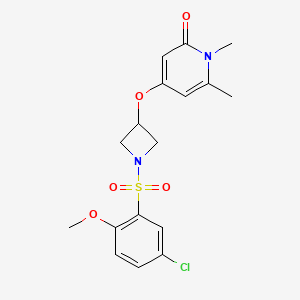
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19ClN2O5S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, commonly referred to as the target compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₅S |
| Molecular Weight | 398.9 g/mol |
| CAS Number | 2034289-67-1 |
Synthesis
The synthesis of the compound typically involves several steps, starting with the formation of the azetidine ring followed by sulfonylation. The general synthetic route is as follows:
- Formation of Azetidine Ring : Cyclization of a suitable amine with an epoxide under basic conditions.
- Sulfonylation : Reaction with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
The biological activity of the compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, while the azetidine and pyridinone moieties could influence pharmacokinetics and bioactivity. Potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It may act on specific receptors to modulate physiological responses.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that similar compounds exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including:
| Compound Type | Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|---|
| N1-substituted 6-arylthiouracils | HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the target compound may also possess anticancer properties worth investigating further.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in studies focusing on myeloperoxidase (MPO), which is implicated in autoimmune and inflammatory disorders. Inhibitors of MPO have shown promise in reducing inflammation and oxidative stress.
Case Studies
Several case studies have explored compounds structurally related to the target compound:
- Inhibition of Myeloperoxidase : A study demonstrated that a related compound significantly inhibited MPO activity in human blood samples, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Another study evaluated a series of derivatives against MCF-7 breast cancer cells, revealing promising cytotoxic effects that warrant further exploration for the target compound .
Propriétés
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11-6-13(8-17(21)19(11)2)25-14-9-20(10-14)26(22,23)16-7-12(18)4-5-15(16)24-3/h4-8,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBKIPODUGRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














